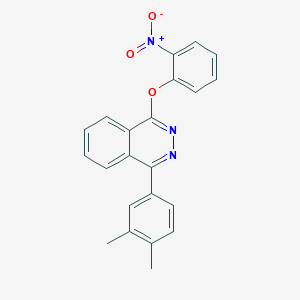![molecular formula C15H16N2O3S B5396928 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide” is a chemical compound with the molecular formula C15H16N2O3S . It has a molecular weight of 304.36 . This compound is related to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of “2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide” consists of a benzamide core with a sulfonyl-amino group attached to the benzene ring . The sulfonyl group is further substituted with a 2,5-dimethylphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide” include a density of 1.4±0.1 g/cm³, boiling point of 629.5±65.0 °C at 760 mmHg, and a flash point of 334.5±34.3 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Pharmacology: NPY Y2 Receptor Antagonist
SF-22 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor . This receptor plays a crucial role in regulating numerous physiological processes, including food intake, circadian rhythms, and anxiety. By inhibiting this receptor, SF-22 can be used to study the physiological and pathological roles of NPY in the body, potentially leading to new therapeutic targets for obesity and anxiety disorders.
Neuropharmacology: Serotonin and Dopamine Transporter Target
Radioligand binding studies have shown that SF-22 also targets serotonin receptors 5-HT 2B and 5-HT 6, as well as the dopamine transporter . This suggests that SF-22 could be used to investigate the complex interplay between these neurotransmitter systems in the brain, which could have implications for understanding and treating psychiatric disorders.
Biotechnology: Receptor-Mediated Studies
In biotechnological research, SF-22’s ability to cross the blood-brain barrier due to its high brain penetrance makes it a valuable tool for in vivo studies related to central nervous system (CNS) disorders . It can be used to develop assays for screening compounds with potential CNS activity.
Material Science: Organic Compound for PMMA Doping
SF-22 has been used in the preparation of optoelectronic materials, specifically as a dopant in polymethyl methacrylate (PMMA) . This application is significant for the development of advanced materials with tailored optical properties for use in devices like organic light-emitting diodes (OLEDs).
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-7-8-11(2)14(9-10)21(19,20)17-13-6-4-3-5-12(13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEBRECSULVWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
![4-[(4aS*,8aS*)-octahydroisoquinolin-2(1H)-yl]-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5396875.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)


![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)

![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)
![4-[2-(benzoylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5396912.png)
![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)

![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B5396927.png)